molecular formula C8H10Cl3N5 B1301582 1-(3,4-Dichlorophenyl)biguanide hydrochloride CAS No. 21703-08-2

1-(3,4-Dichlorophenyl)biguanide hydrochloride

货号: B1301582
CAS 编号: 21703-08-2
分子量: 282.6 g/mol
InChI 键: AMMSXYWPWHREDJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Infrared (IR) Spectroscopy

Key IR absorption bands (cm⁻¹) and assignments :

Wavenumber Assignment
3317 N–H stretching (guanidine)
1658 C=C aromatic stretching
1550 C–N asymmetric stretching
1362 C–Cl stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.45–7.60 (m, 2H, aromatic H-2 and H-6).
  • δ 7.35–7.40 (m, 1H, aromatic H-5).
  • δ 6.80–7.10 (br, 4H, NH₂).

¹³C NMR (101 MHz, DMSO-d₆) :

  • δ 157.8 (C=N).
  • δ 134.2, 131.5, 129.8 (aromatic carbons).
  • δ 118.4 (C–Cl).

Mass Spectrometry

  • ESI-MS (m/z): 247.0 [M–Cl]⁺, 282.6 [M+H]⁺ .
  • Fragmentation peaks at m/z 210 (loss of HCl) and m/z 175 (cleavage of the biguanide chain) .

属性

IUPAC Name

1-(diaminomethylidene)-2-(3,4-dichlorophenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N5.ClH/c9-5-2-1-4(3-6(5)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMSXYWPWHREDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369639
Record name 1-(3,4-Dichlorophenyl)biguanide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21703-08-2
Record name 21703-08-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,4-Dichlorophenyl)biguanide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-Dichlorophenyl)biguanide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Reaction of N1-cyano-N3-substituted guanidine with 3,4-dichlorobenzylamine hydrochloride

  • Procedure : According to patent EP0507317B1, a key method involves reacting N1-cyano-N3-octyl-guanidine with 3,4-dichlorobenzylamine hydrochloride in mesitylene solvent. The mixture is refluxed for approximately 1.5 hours, then cooled, and the solvent removed. The residue is treated with 10% aqueous ethanol, stirred at room temperature for 3 hours to precipitate the product, which is then filtered and washed to yield the hydrochloride salt of the biguanide derivative.

  • Reaction conditions : Reflux in mesitylene (~150-165°C) for 1.5 hours; precipitation in aqueous ethanol at room temperature.

  • Yield and purity : The product crystallizes as white-edged crystals with melting points around 176-177°C for the 3,4-dichlorophenyl derivative. Elemental analysis confirms the expected composition.

Direct reaction of 3,4-dichloroaniline hydrochloride with N1-cyano-N3-substituted guanidine

  • Procedure : Similar to the above, but using 3,4-dichloroaniline hydrochloride instead of benzylamine derivatives. The reaction is conducted under reflux in water for about 2 hours. Upon cooling, the biguanide hydrochloride precipitates and is isolated by filtration.

  • Example : Preparation of N-(3,4-dichlorophenyl)-N-octylbiguanide hydrochloride yielded white crystals with melting point 176-177°C.

Microwave-assisted synthesis from dicyandiamide and 3,4-dichloroaniline derivatives

  • Procedure : A more modern approach involves reacting dicyandiamide with 3,4-dichloroaniline in acetonitrile in the presence of trimethylsilyl chloride (TMSCl) as a catalyst. The mixture is subjected to microwave irradiation at 130°C for 10 minutes under pressure (18 bar). After cooling, the precipitate is filtered and washed to obtain the biguanide derivative.

  • Advantages : This method offers rapid synthesis with good yields and reduced reaction times compared to conventional reflux methods.

  • Reference : This procedure is adapted from a general biguanide synthesis protocol reported in a peer-reviewed study on functionalized biguanides.

Detailed Data Table of Preparation Conditions

Method Starting Materials Solvent Catalyst/ Additives Reaction Conditions Product Form Yield/Notes
1. Reflux in mesitylene N1-cyano-N3-octyl-guanidine + 3,4-dichlorobenzylamine hydrochloride Mesitylene None Reflux 1.5 h, then aqueous ethanol treatment White crystals, HCl salt High purity, mp 176-177°C
2. Reflux in water N1-cyano-N3-(3,4-dichlorobenzyl)-guanidine + 3,4-dichloroaniline hydrochloride Water None Reflux 2 h, cooling to precipitate White crystals, HCl salt mp 176-177°C, confirmed by elemental analysis
3. Microwave-assisted Dicyandiamide + 3,4-dichloroaniline + TMSCl Acetonitrile Trimethylsilyl chloride (1.1 eq) Microwave 130°C, 10 min, 18 bar Powder, biguanide derivative Rapid synthesis, suitable for scale-up

Research Findings and Notes

  • The hydrochloride salt form is favored for stability and ease of handling.

  • Elemental analyses from patent examples confirm the expected carbon, hydrogen, and nitrogen content, indicating high purity of the synthesized compounds.

  • The microwave-assisted method provides a greener and faster alternative to traditional reflux methods, reducing solvent use and reaction time.

  • Solubility and storage conditions are critical for handling the compound post-synthesis. The hydrochloride salt is soluble in water and some organic solvents, and stock solutions are best stored at -20°C to -80°C to maintain stability.

  • The choice of starting amine (aniline vs benzylamine derivatives) affects the substitution pattern and potentially the biological activity of the final biguanide.

化学反应分析

Types of Reactions: 1-(3,4-Dichlorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce amines.

科学研究应用

Chemical Properties and Structure

The molecular formula of 1-(3,4-Dichlorophenyl)biguanide hydrochloride is C8H10Cl3N5C_8H_{10}Cl_3N_5 with a molecular weight of approximately 282.56 g/mol. Its structure features a biguanide moiety with three chlorine atoms attached to a phenyl group, which influences its reactivity and biological activity.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has shown potential antimicrobial effects against various pathogens, including bacteria and fungi. Research indicates that biguanide derivatives can inhibit microbial growth through their action on cell membranes or metabolic pathways .
  • Antidiabetic Effects : Similar to other biguanides like metformin, this compound may influence glucose metabolism and improve insulin sensitivity. Studies suggest that its inclusion in drug formulations could enhance the uptake of glucose by cells via organic cation transporters (OCT1 and OCT2) .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, which is a common mechanism among biguanides. This property could be explored for therapeutic applications in metabolic diseases.

Drug Development

This compound is being investigated for its role in drug development due to its structural similarity to established pharmaceuticals. Its ability to enhance the uptake of other drugs through transporter mechanisms makes it a candidate for combination therapies .

Case Studies

  • Transporter Interaction Studies : A study demonstrated that the inclusion of biguanide functionalities significantly improved the cellular uptake of various compounds mediated by OCT transporters. This suggests that this compound could be utilized to enhance the bioavailability of co-administered drugs .
  • Antimicrobial Efficacy : Research has documented the effectiveness of biguanides in treating infections caused by resistant bacterial strains. The specific chlorination pattern of this compound may enhance its potency compared to other derivatives.

作用机制

The mechanism of action of 1-(3,4-Dichlorophenyl)biguanide hydrochloride involves its interaction with specific molecular targets and pathways. The biguanide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues: Substitution Patterns and Physicochemical Properties

The table below compares 1-(3,4-dichlorophenyl)biguanide hydrochloride with other phenylbiguanide hydrochlorides, focusing on substituent positions, molecular weights, and key differences:

Compound Name (CAS) Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features
1-(3,4-Dichlorophenyl)biguanide HCl (21703-08-2) 3,4-Cl₂ C₈H₉Cl₂N₅·HCl 283.56 Electron-withdrawing Cl groups enhance stability and lipophilicity
1-(4-Chlorophenyl)biguanide HCl (4022-81-5) 4-Cl C₈H₁₀ClN₅·HCl 248.11 Simpler structure; lower molecular weight
1-(2,6-Dichlorophenyl)biguanide HCl (43058-83-9) 2,6-Cl₂ C₈H₈Cl₂N₅·HCl 283.56 Steric hindrance from ortho-Cl groups reduces receptor binding affinity
1-[4-(Trifluoromethoxy)phenyl]biguanide HCl (42823-09-6) 4-CF₃O C₉H₁₁ClF₃N₅O 297.67 CF₃O group increases metabolic resistance
1-(3,5-Dichlorophenyl)biguanide HCl (175205-04-6) 3,5-Cl₂ C₈H₈Cl₂N₅·HCl 283.56 Symmetric Cl substitution may alter crystallization behavior
1-[3,5-Bis(trifluoromethyl)phenyl]biguanide HCl (36068-40-3) 3,5-(CF₃)₂ C₁₀H₁₀ClF₆N₅ 345.66 Strong electron-withdrawing CF₃ groups enhance acidity

Pharmacological and Functional Differences

  • Antimalarial Activity : 1-(3,4-Dichlorophenyl)-5-isopropylbiguanide hydrochloride (Chlorproguanil HCl, CAS 15537-76-5), a derivative with an isopropyl group, demonstrates potent antimalarial activity by inhibiting dihydrofolate reductase (DHFR) . The 3,4-Cl₂ substitution is critical for binding to parasitic DHFR, while the isopropyl group improves pharmacokinetics .
  • Antidiabetic Potential: Unlike metformin (N,N-dimethylbiguanide), 1-(3,4-dichlorophenyl)biguanide lacks direct evidence of glucose-lowering effects. However, its lipophilic Cl substituents may enhance tissue penetration, a property explored in oncology research .
  • Antimicrobial Applications : Biguanides with halogenated phenyl groups, such as 1-(4-chlorophenyl)biguanide HCl, show antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL), though dichloro derivatives exhibit higher cytotoxicity .

生物活性

1-(3,4-Dichlorophenyl)biguanide hydrochloride, with the molecular formula C8H10Cl3N5, is a compound that has garnered attention in various fields of biological research due to its significant biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C8H10Cl3N5
  • CAS Number : 21703-08-2

The compound features a biguanide structure that contributes to its interaction with various biological targets. The presence of chlorine atoms on the phenyl ring enhances its reactivity and biological activity.

This compound exhibits several important biochemical properties:

  • Enzyme Inhibition : It inhibits glycogen phosphorylase, which is crucial for glycogenolysis, thereby playing a role in glucose metabolism regulation.
  • Serotonin Receptor Interaction : The compound acts as a potent agonist at serotonin receptors, influencing neurotransmitter signaling pathways.

Cellular Effects

The compound has demonstrated various cellular effects across different types of cells:

  • Impact on Cell Signaling : It modulates cell signaling pathways and gene expression, affecting cellular metabolism and function.
  • Toxicity Profiles : At low doses, it exhibits minimal toxicity while effectively inhibiting glycogen phosphorylase and activating serotonin receptors. However, higher doses can lead to adverse effects on specific organ systems.

The mechanism through which this compound exerts its biological effects involves several key interactions:

  • Binding Interactions : The compound binds to specific enzymes and receptors, leading to inhibition or activation of various biological processes.
  • Metabolic Pathway Modulation : It influences metabolic pathways by affecting enzyme activity and altering metabolite levels within cells.

Therapeutic Applications

Research indicates potential therapeutic applications for this compound:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. For example, it has been effective against Gram-positive bacteria and certain protozoan species.
Pathogen Activity Observed
Gram-positive bacteriaInhibition observed
Protozoan speciesEfficacy demonstrated
  • Antidiabetic Properties : Its ability to regulate blood sugar levels through glycogen phosphorylase inhibition suggests potential use in managing diabetes .

Case Study: Antimicrobial Efficacy

A study published in Science.gov highlighted the antimicrobial efficacy of this compound against various strains of bacteria. The compound exhibited concentration-dependent inhibition against pathogens such as E. coli and MRSA, indicating its potential as an antimicrobial agent in clinical settings .

Case Study: Cellular Uptake Enhancement

Research conducted on the incorporation of biguanide scaffolds showed that the presence of this compound enhances drug uptake via organic cation transporters (OCTs). This property could be leveraged to improve the bioavailability of co-administered drugs .

常见问题

Q. What are the established synthetic routes for 1-(3,4-Dichlorophenyl)biguanide hydrochloride, and how can researchers validate purity and yield?

The synthesis typically involves condensation of 3,4-dichloroaniline with cyanoguanidine under acidic conditions, followed by hydrochlorination. To validate purity, researchers should employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against certified reference standards . Yield optimization requires monitoring reaction stoichiometry, temperature (e.g., 80–100°C), and acid catalysts (e.g., HCl). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (e.g., 1^1H/13^{13}C) are critical for structural confirmation, with attention to characteristic peaks such as NH protons (δ 6.5–8.0 ppm) and aromatic carbons (δ 120–140 ppm) .

Q. How is the pharmacological activity of this compound assessed in preliminary studies?

Initial activity screens focus on its role as a biguanide derivative, targeting enzymes like dihydrofolate reductase (DHFR). Researchers use in vitro assays with recombinant DHFR, measuring IC50_{50} values via spectrophotometric monitoring of NADPH oxidation at 340 nm. Dose-response curves (0.1–100 µM) and positive controls (e.g., trimethoprim) are essential to contextualize potency . Parallel cytotoxicity assays (e.g., MTT on HEK293 cells) ensure selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50_{50}50​ values across different experimental systems?

Discrepancies often arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. For example, DHFR from Plasmodium falciparum may show lower sensitivity than human isoforms. To address this:

  • Standardize buffer systems (e.g., Tris-HCl pH 7.4 vs. phosphate buffers).
  • Compare kinetic parameters (KmK_m, VmaxV_{max}) under identical conditions.
  • Validate using isothermal titration calorimetry (ITC) to measure binding affinities directly .

Q. What strategies optimize the metabolic stability of this compound in in vivo models?

Metabolic instability, particularly hepatic glucuronidation, can limit bioavailability. Strategies include:

  • Structural modification : Introduce electron-withdrawing groups (e.g., fluorine) at the para-position to slow Phase I oxidation.
  • Prodrug design : Mask the biguanide moiety with acetyl groups, cleaved by esterases in target tissues.
  • Co-administration : Use CYP450 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to assess metabolic pathways .

Q. How do researchers analyze degradation products under varying storage conditions, and what analytical methods are recommended?

Degradation studies (ICH Q1A guidelines) involve accelerated stability testing (40°C/75% RH for 6 months). Key degradation products include:

  • Hydrolytic cleavage : 3,4-Dichloroaniline (detectable via GC-MS with electron ionization).
  • Oxidation : Formation of nitroso derivatives (monitored by LC-MS/MS in positive ion mode).
    Methodologies:
  • For quantification: Reverse-phase HPLC with diode-array detection (DAD) at 210 nm and 280 nm.
  • For structural elucidation: High-resolution MS (HRMS) and 1^1H NMR tracking of aromatic proton shifts .

Q. What advanced techniques are used to study the compound’s binding kinetics with target proteins?

Surface plasmon resonance (SPR) provides real-time association/dissociation rates (konk_{on}, koffk_{off}). Immobilize recombinant DHFR on a CM5 chip and inject compound dilutions (1 nM–10 µM). Data fitting with a 1:1 Langmuir model yields equilibrium dissociation constants (KDK_D). Complementary molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) identify key binding residues (e.g., Asp27, Leu28) and hydrogen-bonding interactions .

Methodological Notes

  • Synthesis Validation : Cross-reference with the European Pharmacopoeia’s guidelines for biguanide derivatives, focusing on residual solvent limits (e.g., ≤0.1% methanol by GC-FID) .
  • Data Reproducibility : Use collaborative trials to harmonize protocols, especially for enzymatic assays, by sharing reference standards and cell lines .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。